



Application Notes and Protocols for the Quantification of ent-Toddalolactone

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Compound of Interest		
Compound Name:	Ent-toddalolactone	
Cat. No.:	B12103000	Get Quote

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Introduction

ent-Toddalolactone is a naturally occurring coumarin that, along with its enantiomer toddalolactone, is found in plant species such as Toddalia asiatica.[1][2] These compounds have garnered interest in the scientific community due to their potential biological activities, including anti-inflammatory and anti-cancer properties.[3][4] Accurate and precise quantification of **ent-toddalolactone** is crucial for pharmacokinetic studies, quality control of herbal medicines, and further investigation of its pharmacological effects.

These application notes provide detailed protocols for the quantification of **ent-toddalolactone** using state-of-the-art analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC) with a focus on chiral separation, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques and Protocols Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying trace amounts of **ent-toddalolactone** in complex biological matrices. The following protocol is adapted from a validated method for its enantiomer, toddalolactone, which is



expected to have identical chromatographic and mass spectrometric behavior on a non-chiral column.

Experimental Protocol: UPLC-MS/MS Quantification of **ent-Toddalolactone** in Biological Matrices

- a. Sample Preparation (Liquid-Liquid Extraction)
- To 50 μL of the sample (e.g., plasma, serum), add 150 μL of ethyl acetate.
- Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
- b. UPLC-MS/MS Instrumentation and Conditions
- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: Acetonitrile
- Gradient Elution: A linear gradient can be optimized, for example, starting at 5% B and increasing to 95% B over a few minutes.



• Flow Rate: 0.3 mL/min

• Column Temperature: 25°C

Injection Volume: 2 μL

Mass Spectrometer: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

• Multiple Reaction Monitoring (MRM) Transitions:

Precursor Ion (Q1): m/z 309.2

Product Ion (Q3): m/z 205.2

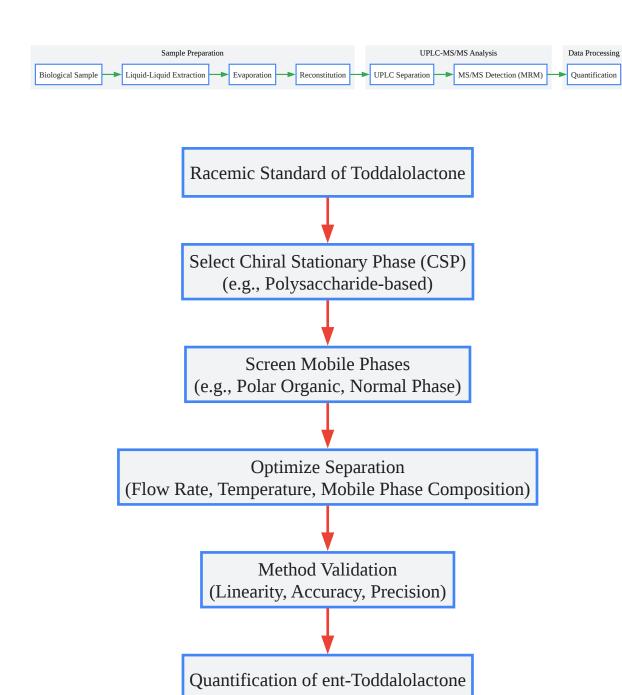
• Internal Standard (IS): An appropriate internal standard should be used, for example, a structurally similar coumarin not present in the sample.

Quantitative Data Summary (UPLC-MS/MS)

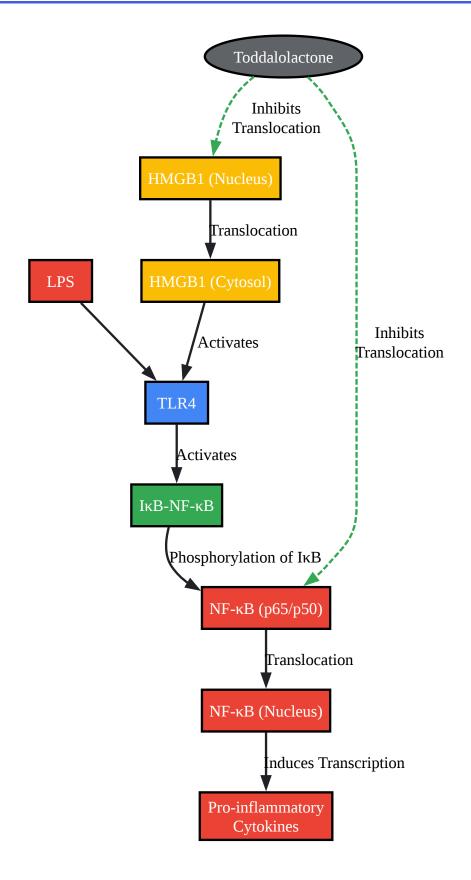
Parameter	Value	Reference
Linearity Range	0.1 - 10 μΜ	[5]
Limit of Detection (LOD)	0.5 - 1.7 μg/kg	[6]
Limit of Quantification (LOQ)	1.7 - 5.2 μg/kg	[6]
Recovery	95.8% - 113%	[7]
Precision (RSD)	0.08% - 3.70%	[7]

Experimental Workflow: UPLC-MS/MS Analysis









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